

Unveiling the Molecular Targets of FL118: A Technical Guide

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Compound of Interest

Compound Name: FL118-C3-O-C-amide-C-NH2

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This technical guide provides an in-depth overview of the target identification studies for FL118, a promising anti-cancer agent. Initially identified through a high-throughput screening for inhibitors of the survivin gene, FL118 has been characterized as a potent small molecule with a unique mechanism of action that extends beyond its initial discovery. This document details the experimental methodologies employed to uncover its primary molecular target and elucidates the subsequent impact on key oncogenic signaling pathways.

Executive Summary

FL118, chemically known as 10,11-(Methylenedioxy)-20(S)-camptothecin, has been identified as a "molecular glue degrader" that directly targets the oncoprotein DEAD-box helicase 5 (DDX5), also known as p68. This interaction leads to the dephosphorylation, ubiquitination, and subsequent proteasomal degradation of DDX5. The depletion of DDX5 disrupts the expression of multiple downstream anti-apoptotic and pro-survival proteins, including survivin, Mcl-1, XIAP, and cIAP2, ultimately inducing apoptosis in cancer cells. This guide presents the quantitative data supporting these findings, detailed protocols of the key experiments performed, and visual representations of the elucidated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from FL118 target identification and characterization studies.



Table 1: Binding Affinity of FL118 for DDX5

This table presents the equilibrium dissociation constant (KD) for the interaction between FL118 and its primary target, DDX5, as determined by Isothermal Titration Calorimetry (ITC). A lower KD value indicates a higher binding affinity. For comparison, the binding affinity to Topoisomerase 1 (Top1) is also included.[1]

Ligand	Protein Target	Equilibrium Dissociation Constant (KD)
FL118	DDX5	34.4 nM
FL118	Top1	315 nM

Table 2: In Vitro Cytotoxicity of FL118 (IC50 Values)

This table provides a summary of the half-maximal inhibitory concentration (IC50) values of FL118 in various human cancer cell lines, demonstrating its potent anti-proliferative activity across different cancer types.

Cell Line	Cancer Type	IC50 (nM)	Reference
SH-SY5Y	Neuroblastoma	24.19	[2]
A-549	Lung Carcinoma	8.94 ± 1.54	[2]
MDA-MB-231	Breast Carcinoma	24.73 ± 13.82	[2]
RM-1	Mouse Prostate Carcinoma	69.19 ± 8.34	[2]
HCT-116	Colorectal Cancer	< 6.4	[3]
MCF-7	Breast Cancer	< 6.4	[3]
HepG-2	Liver Cancer	< 6.4	[3]
K562	Chronic Myeloid Leukemia	51.9	[4]



Experimental Protocols

Detailed methodologies for the key experiments that were instrumental in the identification and validation of FL118's molecular target are provided below.

Affinity Purification-Mass Spectrometry for Target Identification

This protocol was employed to isolate and identify the direct binding partner of FL118 from cancer cell lysates.[1][5]

Objective: To identify the cellular protein(s) that directly bind to FL118.

Methodology:

- Preparation of FL118 Affinity Resin: FL118 is chemically coupled to agarose resin beads via a linker to create an affinity purification column.
- Cell Lysate Preparation: SW620 colorectal cancer cells are cultured and harvested. The cells are then lysed to extract total cellular proteins.
- Affinity Purification: The cell lysate is passed through the FL118-coupled affinity column.
 Proteins that bind to FL118 are retained on the resin, while non-binding proteins are washed away under stringent conditions.
- Elution: The bound proteins are eluted from the column.
- SDS-PAGE and Protein Visualization: The eluted protein sample is resolved on a
 polyacrylamide gel by electrophoresis (SDS-PAGE) and stained to visualize the isolated
 protein bands.
- Mass Spectrometry: The prominent protein band that appears in the FL118 affinity
 purification but not in a control column is excised from the gel. The protein is then digested
 into smaller peptides and analyzed by mass spectrometry to determine its amino acid
 sequence and thereby identify the protein.



Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC was used to quantitatively measure the binding affinity between FL118 and the identified target protein, DDX5.[1]

Objective: To determine the equilibrium dissociation constant (KD) of the FL118-DDX5 interaction.

Methodology:

- Protein Purification: Flag-tagged DDX5 protein is expressed in and purified from a suitable cell line (e.g., HEK293T).
- Sample Preparation: The purified DDX5 protein is placed in the sample cell of the ITC instrument, and a solution of FL118 is loaded into the injection syringe.
- Titration: A series of small, precise injections of the FL118 solution are made into the DDX5 solution.
- Heat Measurement: The heat change that occurs upon binding of FL118 to DDX5 is measured after each injection.
- Data Analysis: The heat change per injection is plotted against the molar ratio of FL118 to DDX5. This binding isotherm is then fitted to a binding model to calculate the thermodynamic parameters of the interaction, including the KD.

Western Blotting for Downstream Target Modulation

Western blotting was utilized to assess the effect of FL118 on the protein levels of DDX5 and its downstream targets.[1][6][7]

Objective: To determine if FL118 treatment leads to the degradation of DDX5 and affects the expression of downstream proteins like survivin, Mcl-1, XIAP, and cIAP2.

Methodology:



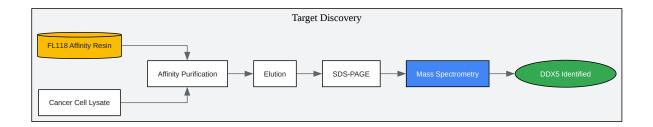
- Cell Treatment: Cancer cell lines (e.g., SW620, Mia Paca-2) are treated with various concentrations of FL118 or a vehicle control for specific time periods (e.g., 6, 24, 48 hours).
- Protein Extraction: After treatment, cells are lysed to extract total proteins.
- Protein Quantification: The concentration of protein in each lysate is determined to ensure equal loading.
- SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size via SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (DDX5, survivin, McI-1, XIAP, cIAP2, and a loading control like GAPDH or actin).
- Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction. The resulting light signal is captured on X-ray film or with a digital imager, revealing bands corresponding to the proteins of interest.
- Analysis: The intensity of the protein bands is quantified to determine the relative changes in protein expression levels following FL118 treatment.

Visualizing the Molecular Mechanisms of FL118

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows involved in FL118's target identification and mechanism of action.

Diagram 1: FL118 Target Identification Workflow

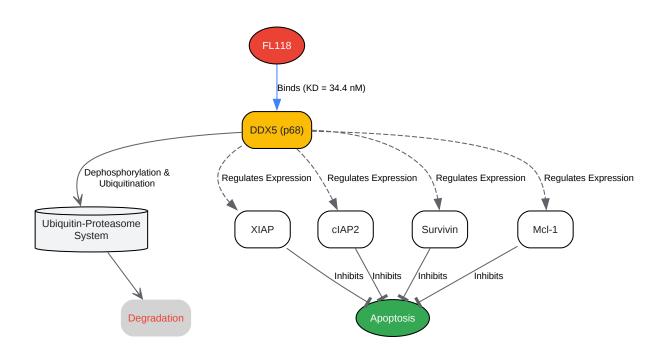




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Caption: Workflow for the identification of DDX5 as the primary molecular target of FL118.

Diagram 2: FL118 Mechanism of Action - Signaling Pathway



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